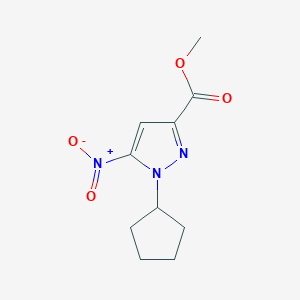

methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentyl group, a nitro group, and a carboxylate ester group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group can be introduced via nitration using nitric acid, and the esterification can be achieved using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Carboxylic acid: Formed by the hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclopentyl group.

Methyl 1-cyclopentyl-5-amino-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the carboxylate ester group also provides unique properties that can be exploited in various scientific research applications.

Biological Activity

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C10H12N4O3, with a molecular weight of approximately 240.23 g/mol. This article explores its biological activity, synthesis, and comparative analysis with related compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Pyrazole derivatives are often explored for their ability to act against bacteria and fungi .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases. Similar pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Enzyme Inhibition : Compounds within the pyrazole class have been studied for their ability to inhibit specific enzymes related to cancer and inflammation. The nitro group present in this compound may enhance its reactivity and interaction with enzyme active sites .

The biological activity of this compound is likely attributed to its structural features that allow it to interact with biological targets:

- Binding Affinity : The compound's structure may facilitate binding to enzymes or receptors involved in inflammatory and cancer pathways. Initial studies indicate that similar structures can effectively modulate enzyme activity .

- Covalent Interactions : The presence of the nitro group may enable covalent interactions with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other pyrazole derivatives:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate | Ethyl ester instead of methyl | Similar biological activity potential |

| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Different position of nitro group | Known for enzyme inhibition |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks cyclopentyl group | Used as a D-amino acid oxidase inhibitor |

The cyclopentyl group in this compound imparts distinct steric and electronic properties compared to other derivatives, influencing its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:

- Formation of the Pyrazole Ring : Using appropriate hydrazones and reactive intermediates.

- Introduction of Functional Groups : Employing nitration reactions to introduce the nitro group at the desired position.

- Esterification : Converting the carboxylic acid into its methyl ester form.

These synthetic routes can be tailored based on desired yields and purity levels, often utilizing modern techniques such as continuous flow reactors for efficiency .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Antimicrobial Screening : A study evaluating various pyrazoles showed that compounds similar to methyl 1-cyclopentyl-5-nitro-1H-pyrazole exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values indicating strong efficacy .

- Anti-inflammatory Research : Investigations into pyrazoles as anti-inflammatory agents revealed that certain derivatives could inhibit TNFα-induced IL-6 production in human cell lines, suggesting a mechanism by which methyl 1-cyclopentyl-5-nitro-1H-pyrazole might exert similar effects .

Properties

Molecular Formula |

C10H13N3O4 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

methyl 1-cyclopentyl-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)12(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

WIJBVWTYBNRYKD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.